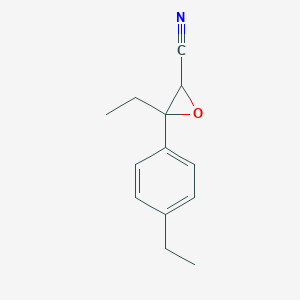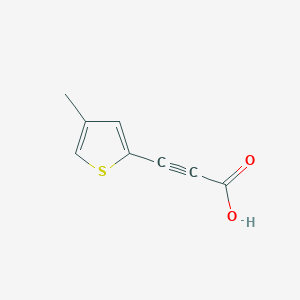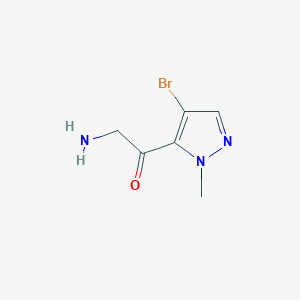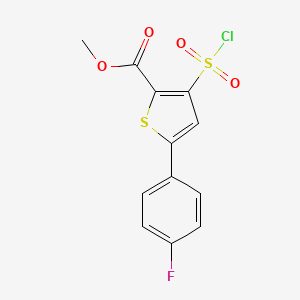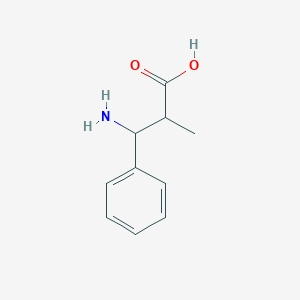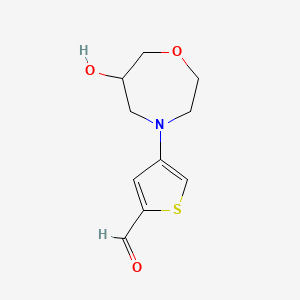
(1-Bromopropan-2-yl)cycloheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Bromopropan-2-yl)cycloheptane is an organobromine compound characterized by a bromine atom attached to a propyl group, which is further connected to a cycloheptane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromopropan-2-yl)cycloheptane typically involves the bromination of propylcycloheptane. One common method is the free-radical bromination, where propylcycloheptane is treated with bromine in the presence of a radical initiator such as light or heat. The reaction proceeds as follows:
C7H13CH2CH3+Br2→C7H13CH2CH2Br+HBr
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1-Bromopropan-2-yl)cycloheptane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The propyl group can be oxidized to form alcohols or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products Formed
Substitution: Formation of (2-Hydroxypropyl)cycloheptane, (2-Cyanopropyl)cycloheptane, etc.
Elimination: Formation of propylcycloheptene.
Oxidation: Formation of (2-Hydroxypropyl)cycloheptane or (2-Oxopropyl)cycloheptane.
Aplicaciones Científicas De Investigación
(1-Bromopropan-2-yl)cycloheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-Bromopropan-2-yl)cycloheptane involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This reactivity is due to the electron-withdrawing nature of the bromine atom, which makes the carbon atom it is attached to more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromopropane: A simpler compound with a similar bromine-containing structure but without the cycloheptane ring.
Cycloheptane: A cycloalkane with a seven-membered ring, lacking the bromine and propyl groups.
2-Bromopropane: Similar in structure but with the bromine atom attached to the second carbon of the propyl group.
Uniqueness
(1-Bromopropan-2-yl)cycloheptane is unique due to the presence of both a cycloheptane ring and a brominated propyl group
Propiedades
Fórmula molecular |
C10H19Br |
|---|---|
Peso molecular |
219.16 g/mol |
Nombre IUPAC |
1-bromopropan-2-ylcycloheptane |
InChI |
InChI=1S/C10H19Br/c1-9(8-11)10-6-4-2-3-5-7-10/h9-10H,2-8H2,1H3 |
Clave InChI |
IUOUDPPJDFKGIS-UHFFFAOYSA-N |
SMILES canónico |
CC(CBr)C1CCCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


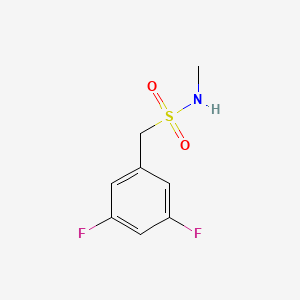
![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoicacid](/img/structure/B13175226.png)
![(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol](/img/structure/B13175231.png)
![3-Methoxy-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13175234.png)

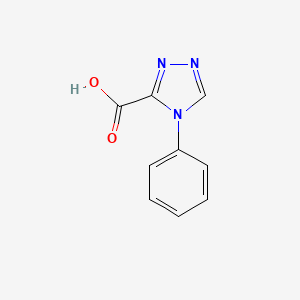
![6-(3-Bromopropyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13175252.png)
